4,4'-[(2-chloro-6-fluorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound featuring multiple functional groups, including benzothiazole, pyrazole, and phenyl groups
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzothiazole and pyrazole rings, followed by their coupling with the chlorofluorophenyl group under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzothiazole and pyrazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, where halogen atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzothiazole and pyrazole rings may participate in binding to active sites, while the phenyl group can enhance the compound’s overall stability and binding affinity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
- 2-(1,3-Benzothiazol-2-yl)acetonitrile
- 2-[1,3-Benzothiazol-2-yl(methyl)amino]acetic acid
- 1,3-Benzothiazole-2-thiol These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE lies in its combination of benzothiazole and pyrazole rings with a chlorofluorophenyl group, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C29H20ClFN6O2S2 |
---|---|
Molecular Weight |
603.1 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-(2-chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H20ClFN6O2S2/c1-14-22(26(38)36(34-14)28-32-18-10-3-5-12-20(18)40-28)25(24-16(30)8-7-9-17(24)31)23-15(2)35-37(27(23)39)29-33-19-11-4-6-13-21(19)41-29/h3-13,25,34-35H,1-2H3 |
InChI Key |
DDHKHSQKRGFJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(C4=C(NN(C4=O)C5=NC6=CC=CC=C6S5)C)C7=C(C=CC=C7Cl)F |
Origin of Product |
United States |
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